methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Scientific Research Applications
Biological and Nonbiological Modifications of Carbamates
Carbamates, including methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate, undergo various biological and nonbiological modifications, such as hydrolysis, oxidation, dealkylation, and conjugation, in different systems like animals, plants, and insects, resulting in a variety of similar or distinct products. These modifications play crucial roles in the environmental fate and biological activity of carbamates. For instance, carbaryl, a commonly studied carbamate, is hydroxylated in biological systems to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl. It is also hydrolyzed to form 1-naphthol, with the products being conjugated, stored, or excreted. Similarly, carbofuran and propoxur undergo hydroxylation at specific positions to form hydroxylated derivatives. The major metabolic pathway of carbofuran in animals appears to be hydrolysis. Aldicarb, another carbamate, is oxidized to its sulfoxide and then hydrolyzed to the oxime sulfoxide in both animals and plants. The metabolic pathways of these carbamates are essential for understanding their environmental persistence and mechanisms of toxicity or efficacy as insecticides (Knaak, 1971).
Synthetic Applications of Carbamates
Carbamates serve as key intermediates in the synthesis of various organic compounds, offering versatile functionalities for further chemical transformations. The synthetic utility of carbamates includes serving as synthetic equivalents of α-hydroxy and α-chloro benzyl carbanions, facilitating the construction of complex molecular architectures. This demonstrates the carbamates' significant role in organic synthesis, enabling the creation of diverse molecular structures with potential applications in medicinal chemistry and material science (Volonterio, Bravo, & Zanda, 2002).
Chemical Reactivity and Modification
Carbamates' reactivity with common functional groups has been extensively studied, revealing insights into their potential for reactive compatibilization in various applications, including thermoplastic polyurethane blends. The study of model urethane compounds' reactions with small monofunctional compounds and poly(ethylene glycols) underlines the carbamates' versatility and reactivity, which are crucial for applications in polymer chemistry and materials science. The reactivity ranking established for these groups with urethanes—primary amine > secondary amine ≫ hydroxyl ∼ acid ∼ anhydride ≫ epoxide—provides a foundation for understanding and exploiting carbamates' reactivity in synthetic applications (Lu, Hoye, & Macosko, 2002).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests potential interactions with proteins or enzymes that have affinity for sulfamoyl and carbamate groups .
Mode of Action
The compound’s mode of action is likely to involve interactions with its targets through its sulfamoyl and carbamate groups. These groups may form hydrogen bonds with amino acid residues in the target proteins, leading to changes in their conformation and activity .
Biochemical Pathways
Based on its structure, it may interfere with pathways involving proteins or enzymes that interact with sulfamoyl and carbamate groups .
Pharmacokinetics
Its bioavailability may be influenced by factors such as solubility, stability, and permeability .
Result of Action
Potential effects could include changes in protein conformation and activity, alterations in signal transduction pathways, and effects on cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the ionization state of the compound, potentially influencing its interactions with targets .
Properties
IUPAC Name |
methyl N-[4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-19(23,13-12-15-6-4-3-5-7-15)14-20-27(24,25)17-10-8-16(9-11-17)21-18(22)26-2/h3-11,20,23H,12-14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXUBDKFBXEGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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